molecular formula C17H20N2O6S B426598 ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate CAS No. 380318-96-7

ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B426598
CAS No.: 380318-96-7
M. Wt: 380.4g/mol
InChI Key: YMNLVERVXCHSCX-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate is a complex chemical compound with a variety of potential applications. Due to its intricate structure, it is a subject of interest in the fields of synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate involves multiple steps:

  • Formation of the Benzo[d]isothiazol-3(2H)-one Ring

    • This step typically involves cyclization reactions where precursors are combined under controlled conditions to form the core structure.

    • Common reagents: Thionyl chloride, sulfur dioxide.

    • Conditions: Elevated temperatures and inert atmospheres.

  • Addition of the Piperidine Group

    • Introduction of the piperidine moiety can be achieved through nucleophilic substitution reactions.

    • Common reagents: Piperidine, ethyl chloroformate.

    • Conditions: Room temperature, in the presence of a base like triethylamine.

  • Esterification

    • Conversion to the ethyl ester form is carried out using ethanol in the presence of an acid catalyst.

    • Conditions: Reflux conditions to ensure complete esterification.

Industrial Production Methods

The industrial synthesis of this compound involves scaling up the laboratory procedures while ensuring purity and yield optimization:

  • Use of continuous reactors for sustained reactions.

  • Implementation of advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation

    • The compound can undergo oxidation reactions to form higher oxidation state products.

    • Reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction

    • Reduction to simpler compounds or intermediates can be achieved using reducing agents.

    • Reagents: Sodium borohydride, lithium aluminium hydride.

  • Substitution

    • The piperidine ring and ester groups are susceptible to nucleophilic substitution.

    • Reagents: Various nucleophiles like amines, thiols.

Major Products Formed

  • Oxidation can lead to sulfoxides or sulfones.

  • Reduction can yield simpler amines and alcohols.

  • Substitution reactions can form diverse derivatives useful for further research.

Scientific Research Applications

Chemistry

  • Synthesis of Novel Compounds: : Used as an intermediate in the synthesis of more complex molecules.

Biology

  • Biochemical Probes: : Employed in studying enzyme interactions and inhibitions.

Medicine

  • Drug Development: : Potential precursor for pharmacologically active compounds.

Industry

  • Polymer Additives: : Utilized in developing new polymers with unique properties.

Mechanism of Action

Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate operates by interacting with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors.

  • Pathways Involved: : May inhibit enzyme activity or block receptor binding, thus altering cellular functions.

Comparison with Similar Compounds

Comparing ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate with similar compounds:

This compound stands out due to its specific functional groups which confer unique reactivity and application potential.

Biological Activity

Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate, also referred to by its chemical structure, exhibits a range of biological activities that are of significant interest in medicinal chemistry. This compound belongs to the class of isothiazole derivatives, which have been recognized for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antiviral activities.

The molecular formula of this compound is C13H15N2O6SC_{13}H_{15}N_{2}O_{6}S, with a molecular weight of approximately 313.326 g/mol. The compound features a piperidine ring substituted with an acetyl group and an isothiazole moiety, which contributes to its biological profile.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds containing the isothiazole scaffold. For instance, derivatives similar to this compound have shown promising activity against various strains of human coronaviruses. A comparative analysis demonstrated that these compounds can inhibit viral replication effectively, suggesting their potential as therapeutic agents against viral infections .

Antitumor Activity

Compounds with the isothiazole structure have also been investigated for their antitumor properties. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, leading to apoptosis and inhibiting cell proliferation. The mechanism often involves the induction of oxidative stress within cancer cells, which disrupts cellular homeostasis and promotes cell death .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in various studies. The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This modulation can lead to reduced inflammation in models of acute and chronic inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Antiviral Activity In vitro studies demonstrated that derivatives inhibited the replication of human coronavirus strains HCoV-229E and HCoV-OC43 at micromolar concentrations .
Antitumor Activity Ethyl derivatives induced apoptosis in several cancer cell lines (e.g., breast and lung cancer) through oxidative stress mechanisms .
Anti-inflammatory Effects Compounds reduced levels of TNF-alpha and IL-6 in macrophage models, indicating significant anti-inflammatory potential .

Properties

IUPAC Name

ethyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S/c1-2-25-17(22)12-7-9-18(10-8-12)15(20)11-19-16(21)13-5-3-4-6-14(13)26(19,23)24/h3-6,12H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNLVERVXCHSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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